molecular formula C12H18O2 B026534 Methyl adamantane-1-carboxylate CAS No. 711-01-3

Methyl adamantane-1-carboxylate

Cat. No.: B026534
CAS No.: 711-01-3
M. Wt: 194.27 g/mol
InChI Key: CLYOOVNORYNXMD-UHFFFAOYSA-N
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Description

Methyl adamantane-1-carboxylate is an organic compound derived from adamantane, a tricyclic hydrocarbon with a diamond-like structure. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl adamantane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of adamantane-1-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials .

Biological Activity

Methyl adamantane-1-carboxylate, an adamantane derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's potential therapeutic applications.

Chemical Synthesis

The synthesis of this compound typically involves the esterification of adamantane-1-carboxylic acid with methanol. This reaction is catalyzed by sulfuric acid, resulting in the formation of the methyl ester. The general reaction can be summarized as follows:

Adamantane 1 carboxylic acid+MethanolH2SO4Methyl adamantane 1 carboxylate+Water\text{Adamantane 1 carboxylic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl adamantane 1 carboxylate}+\text{Water}

This compound can then be further reacted with hydrazine hydrate to yield various hydrazide derivatives, which have been extensively studied for their biological activities .

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

  • Antibacterial Activity : Several studies have reported that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentration (MIC) values as low as 0.5–2.0 μg/mL against various bacterial strains .
  • Antifungal Activity : The compound also demonstrates antifungal activity, particularly against Candida albicans, making it a candidate for further research in antifungal therapies .
  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against human cancer cell lines, indicating potential for use in cancer treatment. For example, specific hydrazide-hydrazone derivatives derived from this compound have shown promising results in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : The incorporation of an adamantyl moiety into various compounds has been linked to anti-inflammatory activities, suggesting that this compound could be beneficial in treating inflammatory conditions .

Case Study 1: Antibacterial and Antifungal Properties

A study focused on the antibacterial and antifungal activities of hydrazone derivatives synthesized from this compound revealed that several compounds exhibited potent activity against Staphylococcus epidermidis and Candida albicans. The most effective compounds had MIC values ranging from 62.5 to 1000 µg/mL, highlighting their potential as therapeutic agents .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies using the MTT assay demonstrated that certain derivatives did not significantly affect the viability of A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) cell lines at tested concentrations. This suggests a favorable safety profile for these compounds, warranting further investigation into their mechanisms of action .

Summary of Biological Activities

Activity Description MIC Values
AntibacterialEffective against Gram-positive and Gram-negative bacteria0.5–2.0 μg/mL
AntifungalActive against Candida albicansVaries by derivative
AnticancerCytotoxic effects observed in multiple human cancer cell linesNot significant at tested concentrations
Anti-inflammatoryPotential use in treating inflammatory conditionsNot quantified

Properties

IUPAC Name

methyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYOOVNORYNXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221317
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-01-3
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-adamantanecarboxylic acid (572 gm.), methanol (2.2 liters), and H2SO4 (90 ml.) was refluxed 5 hours and then cooled to room temperature overnight. The reaction mixture was poured into 28 liters of water and extracted with chloroform (2 × 150 ml. for each 3.5 liters of solution). The chloroform extracts were combined, washed with water, dried, and concentrated. The residual oil was distilled to give 476 gm. product (77.5% yield) b17 approx. 143°.
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572 g
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2.2 L
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90 mL
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28 L
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Yield
77.5%

Synthesis routes and methods II

Procedure details

In the presence of an acid catalyst (p-toluenesulfonic acid), 1-carboxyadamantane obtained in Example 2 was allowed to react with an excess amount of methanol to give 1-methoxycarbonyladamantane.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The paper mentions using spectroscopic techniques to characterize the synthesized compounds. Can you elaborate on this?

A2: While the specific spectroscopic data for Methyl adamantane-1-carboxylate is not provided in the given research, techniques like 1H and 13C NMR, IR, and UV spectroscopy are commonly employed to confirm the structure of synthesized organic compounds like this one []. These techniques provide information about the types of atoms present in the molecule, their connectivity, and their electronic environment. This data helps researchers confirm the successful synthesis of the desired compound and ensure its purity.

Q2: Are there any computational studies being done to understand these derivatives?

A3: Yes, researchers are using computational chemistry tools to gain a deeper understanding of these molecules. For example, they have calculated quantum molecular descriptors such as Ionization Potential (IP), Electron Affinities (EA), Hardness (η), Softness (S), Electronegativity (μ), Electrophilic Index (ω), Electron Donating Power (ω-), Electron Accepting Power (ω+), and Energy Gap (Eg) for the this compound derivatives []. These parameters provide insights into the molecule's electronic properties and reactivity, which can be valuable for predicting their behavior in biological systems and guiding further drug development efforts.

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